2'-Bromospiro[cyclopropane-1,9'-fluorene]
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Overview
Description
2’-Bromospiro[cyclopropane-1,9’-fluorene] is a chemical compound with the molecular formula C17H15Br. It is characterized by a spirocyclic structure, where a cyclopropane ring is fused to a fluorene moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromospiro[cyclopropane-1,9’-fluorene] typically involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide. The bromination of this intermediate product can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain the final compound .
Industrial Production Methods
While specific industrial production methods for 2’-Bromospiro[cyclopropane-1,9’-fluorene] are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2’-Bromospiro[cyclopropane-1,9’-fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups at specific positions on the fluorene moiety.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated product.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate introduces hydroxyl groups .
Scientific Research Applications
2’-Bromospiro[cyclopropane-1,9’-fluorene] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism by which 2’-Bromospiro[cyclopropane-1,9’-fluorene] exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The spirocyclic structure allows for unique binding interactions, which can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2’-Bromospiro[cyclopentane-1,9’-fluorene]
- 2’-Bromospiro[cyclohexane-1,9’-fluorene]
Uniqueness
2’-Bromospiro[cyclopropane-1,9’-fluorene] is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity compared to its cyclopentane and cyclohexane analogs. This structural feature makes it a valuable compound for studying spirocyclic chemistry and developing novel materials .
Properties
Molecular Formula |
C15H11Br |
---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2'-bromospiro[cyclopropane-1,9'-fluorene] |
InChI |
InChI=1S/C15H11Br/c16-10-5-6-12-11-3-1-2-4-13(11)15(7-8-15)14(12)9-10/h1-6,9H,7-8H2 |
InChI Key |
RJNWWNAWTVUSPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=CC=CC=C3C4=C2C=C(C=C4)Br |
Origin of Product |
United States |
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